molecular formula C15H18N4O B14881545 6-(4-Benzylpiperazin-1-yl)pyridazin-3-ol

6-(4-Benzylpiperazin-1-yl)pyridazin-3-ol

Cat. No.: B14881545
M. Wt: 270.33 g/mol
InChI Key: XRBIDNDPWPZTIL-UHFFFAOYSA-N
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Description

6-(4-Benzylpiperazin-1-yl)pyridazin-3-ol is a compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound has garnered interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperazin-1-yl)pyridazin-3-ol typically involves the reaction of 4-benzylpiperazine with pyridazin-3-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to meet the demand for the compound in various applications. The industrial production methods focus on optimizing the reaction conditions, purification processes, and ensuring the safety and environmental compliance of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylpiperazin-1-yl)pyridazin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

6-(4-Benzylpiperazin-1-yl)pyridazin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(4-Benzylpiperazin-1-yl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed pharmacological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine
  • 6-(4-Benzylpiperazin-1-yl)pyridine-3-carboxylic acid

Uniqueness

6-(4-Benzylpiperazin-1-yl)pyridazin-3-ol is unique due to its specific structure and the presence of both the pyridazine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C15H18N4O/c20-15-7-6-14(16-17-15)19-10-8-18(9-11-19)12-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,17,20)

InChI Key

XRBIDNDPWPZTIL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NNC(=O)C=C3

Origin of Product

United States

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